molecular formula C13H9BrN4O4 B14788868 (E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

(E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

Cat. No.: B14788868
M. Wt: 365.14 g/mol
InChI Key: UXYCSDBHKSRQDL-UHFFFAOYSA-N
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Description

(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, linked to isonicotinohydrazide. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-hydroxy-5-nitrobenzaldehyde: Shares a similar benzylidene structure but lacks the isonicotinohydrazide moiety.

    Isonicotinohydrazide: A simpler compound without the substituted benzylidene group.

Uniqueness

(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from its simpler counterparts.

Properties

Molecular Formula

C13H9BrN4O4

Molecular Weight

365.14 g/mol

IUPAC Name

N-[(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)

InChI Key

UXYCSDBHKSRQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

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